2-Cl-IB-MECA-13C,d3
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Overview
Description
2-Chloro-N6-(3-iodobenzyl)-5’-N-methylcarboxamidoadenosine-13C,d3, commonly known as 2-Cl-IB-MECA-13C,d3, is a labeled compound used primarily as an internal standard for the quantification of 2-Cl-IB-MECA. This compound is an adenosine A3 receptor agonist, which means it selectively binds to and activates the A3 subtype of adenosine receptors. These receptors are involved in various physiological processes, including anti-inflammatory and anti-cancer activities.
Preparation Methods
The synthesis of 2-Cl-IB-MECA-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the molecular structure of 2-Cl-IB-MECA. The synthetic route typically starts with the preparation of the labeled nucleoside, followed by the introduction of the chloro and iodobenzylic groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of isotopes. Industrial production methods may include large-scale synthesis using automated systems to maintain consistency and purity.
Chemical Reactions Analysis
2-Cl-IB-MECA-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
2-Cl-IB-MECA-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of 2-Cl-IB-MECA.
Biology: It is used in studies involving adenosine receptors to understand their role in various biological processes.
Medicine: It has shown potential in the treatment of various cancers, including pancreatic and liver cancer, by regulating proliferative and drug resistance pathways.
Industry: It is used in the pharmaceutical industry for the development of new drugs targeting adenosine receptors.
Mechanism of Action
2-Cl-IB-MECA-13C,d3 exerts its effects by selectively binding to and activating the A3 adenosine receptor. This activation leads to the modulation of various signaling pathways, including the Wnt/β-catenin and Sonic hedgehog/Ptch/Gli pathways. These pathways are involved in cell proliferation, differentiation, and apoptosis. The compound also reduces the expression of multidrug resistance-associated proteins, enhancing the cytotoxic effects of conventional chemotherapy .
Comparison with Similar Compounds
2-Cl-IB-MECA-13C,d3 is unique due to its isotopic labeling, which makes it an ideal internal standard for quantification purposes. Similar compounds include:
2-Cl-IB-MECA: The non-labeled version of the compound, which also acts as an adenosine A3 receptor agonist.
IB-MECA: Another adenosine A3 receptor agonist with similar biological activities but without the chloro and iodobenzylic groups.
NECA: A non-selective adenosine receptor agonist that activates multiple adenosine receptor subtypes
Properties
Molecular Formula |
C18H18ClIN6O4 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-(trideuterio(113C)methyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1/i1+1D3 |
InChI Key |
IPSYPUKKXMNCNQ-ZFCSCANNSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |
Origin of Product |
United States |
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